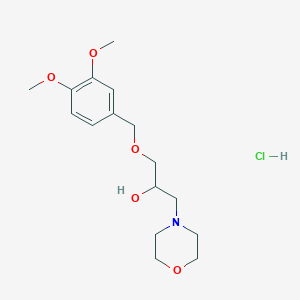

![molecular formula C16H16N2O2 B2483099 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide CAS No. 3583-71-9](/img/structure/B2483099.png)

2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzohydrazides and their derivatives often involves the reaction of appropriate hydrazides with aldehydes or ketones. For instance, the synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, a compound with a similar structural motif, was achieved through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol. This process was characterized by NMR spectroscopy and single-crystal X-ray structure study, highlighting the utility of these methods in confirming the structure of synthesized compounds (Asegbeloyin et al., 2014).

Molecular Structure Analysis

X-ray diffraction analyses play a critical role in elucidating the molecular structure of benzohydrazides. For example, N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate was analyzed through this method, revealing its crystalline structure as hydrogen-bonded sheets with specific intermolecular hydrogen bonding patterns (Alhadi et al., 2008).

Chemical Reactions and Properties

Benzohydrazides undergo various chemical reactions, forming complexes with metal ions. For instance, the reaction of similar benzohydrazone compounds with Co(II), Ni(II), and Cu(II) halides forms corresponding metal complexes. These complexes were characterized by elemental analysis, molar conductance, magnetic measurements, and spectral studies, indicating the versatility of benzohydrazides in forming stable metal complexes with potential biological activities (Anarado et al., 2023).

Physical Properties Analysis

The physical properties of benzohydrazides, including their solubility, melting points, and crystalline structures, are typically determined through standard laboratory techniques. The synthesis and characterization of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, for example, demonstrated the influence of synthesis methods on yield and environmental impact, with ultrasound-assisted synthesis being highlighted for its efficiency and eco-friendliness (Singh et al., 2018).

Chemical Properties Analysis

The chemical properties of benzohydrazides, such as reactivity, stability, and interactions with various reagents, are crucial for understanding their potential applications. The antimicrobial and anticancer activities of benzohydrazide derivatives have been explored, revealing that modifications to the benzohydrazide structure can significantly impact biological activity. For example, the synthesis and evaluation of 2/3-bromo-N'-[substituted benzylidene/3-phenylallylidene]benzohydrazides showed potent antimicrobial and anticancer properties, underscoring the importance of structural modifications in enhancing biological activity (Kumar et al., 2017).

科学的研究の応用

Crystal Structure Analysis

A related compound, C14H11BrN2O5·2H2O, showcases the potential of benzohydrazides in crystallography, particularly in forming hydrogen-bonded sheets. This aspect could be relevant for 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide, considering its structural similarities (Alhadi et al., 2008).

Anticorrosion Properties

The derivative 4-hydroxy-N′-[3-phenylprop-2-en-1-ylidene] benzohydrazide (HBH) has been found effective as an anticorrosion agent on aluminum-silicon carbide composites in acidic media. This suggests potential anticorrosion applications for the parent compound (Shetty et al., 2020).

Synthesis of Heterocyclic Compounds

2-Hydroxy benzohydrazide has been utilized as a precursor for various heterocyclic compounds, which have shown antimicrobial activities. This indicates the versatility of benzohydrazides in pharmaceutical chemistry (Sarshira et al., 2016).

Synthesis Methods

The synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, a structurally similar compound, involves microwave-aided steps, highlighting advanced synthetic methods that could be applicable to 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide (Santosa et al., 2019).

Bioactivity Studies

Various benzohydrazide derivatives, including those structurally related to 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide, have shown potential in bioactivity studies, notably in insecticidal and anti-nematode applications (Konovalova et al., 2020).

Corrosion Inhibition

Research on the corrosion inhibiting properties of similar benzohydrazides in hydrochloric acid medium demonstrates their potential in industrial applications, especially in protecting metals like steel (Kumari et al., 2015).

Anticancer Activity

Metal complexes derived from benzohydrazides, including those related to 2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide, have shown potent cytotoxic effects against human liver cancer cell lines, suggesting their potential in cancer research (El-Tabl et al., 2015).

特性

IUPAC Name |

2-hydroxy-N-[(E)-1-phenylpropan-2-ylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12(11-13-7-3-2-4-8-13)17-18-16(20)14-9-5-6-10-15(14)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSGZMZXJRSKQA-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1O)/CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)

![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)

![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)

![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)

![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)

![N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2483038.png)

![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)